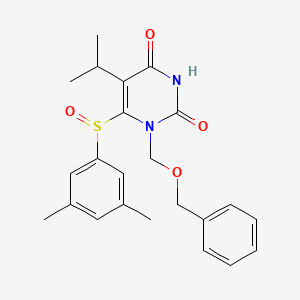
HIV-1 inhibitor-44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-44 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-44 typically involves multiple steps, including protection, coupling, and deprotection reactions. One common synthetic route starts with the protection of a functional group using a tert-butyloxycarbonyl (Boc) group. This is followed by saponification and coupling reactions to introduce the desired functional groups. The final step often involves deprotection to yield the active compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline the production process .
化学反応の分析
Types of Reactions
HIV-1 inhibitor-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
HIV-1 inhibitor-44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and optimize synthetic routes.
Biology: Employed in studies to understand the molecular interactions between HIV-1 and its inhibitors.
Medicine: Investigated for its potential as an antiretroviral drug to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
HIV-1 inhibitor-44 exerts its effects by targeting the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme and specific pathways involved in viral DNA integration .
類似化合物との比較
Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
HIV-1 inhibitor-44 is unique due to its specific molecular structure, which allows it to effectively inhibit the integrase enzyme even in the presence of mutations that confer resistance to other inhibitors. This makes it a valuable addition to the arsenal of antiretroviral drugs .
特性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)sulfinyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)20-21(26)24-23(27)25(14-29-13-18-8-6-5-7-9-18)22(20)30(28)19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,27) |
InChIキー |
XUFNGCWHLLKISV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)S(=O)C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


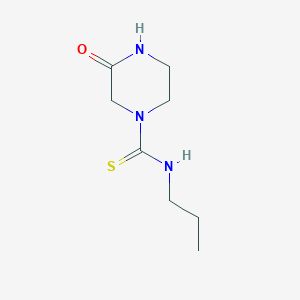

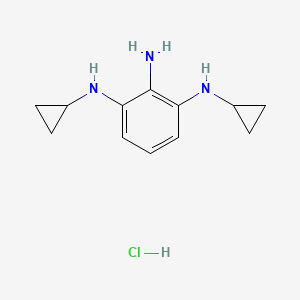



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
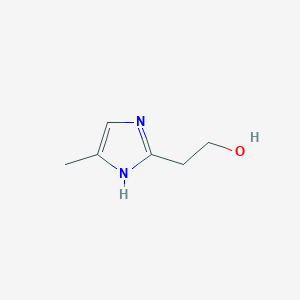

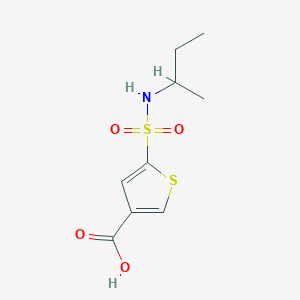

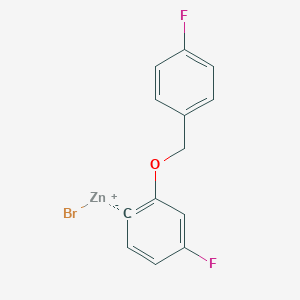
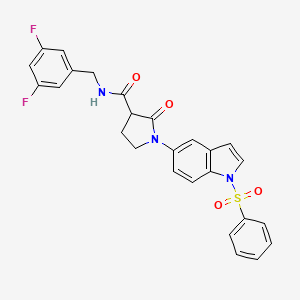
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
